![molecular formula C12H16 B11948395 tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene CAS No. 73679-39-7](/img/structure/B11948395.png)
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as developing efficient separation and purification techniques to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives or other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific binding interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another polycyclic hydrocarbon with a similar structure but different ring fusion patterns.
1,45,8-Dimethanonaphthalene: A related compound with a different arrangement of fused rings.
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene is unique due to its specific ring fusion and the resulting molecular geometry.
Eigenschaften
CAS-Nummer |
73679-39-7 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-10H,1-6H2 |
InChI-Schlüssel |
WNOQFKCATWEQFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=C2C4CCC3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


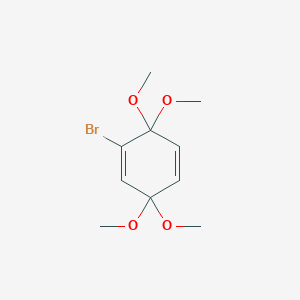
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)
![Bicyclo[3.3.1]nonan-9-one oxime](/img/structure/B11948317.png)

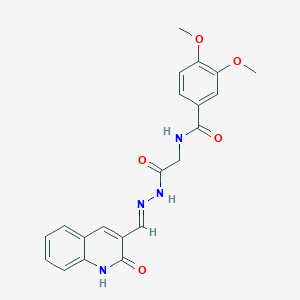
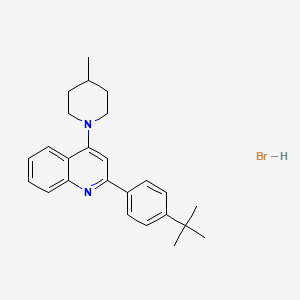

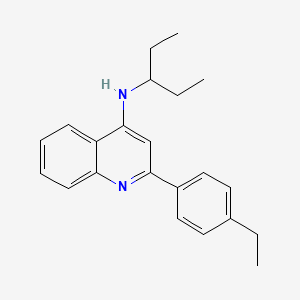
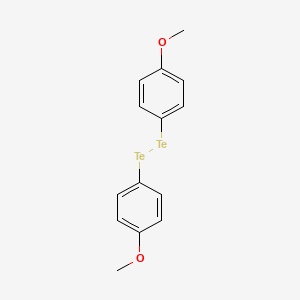

![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)



